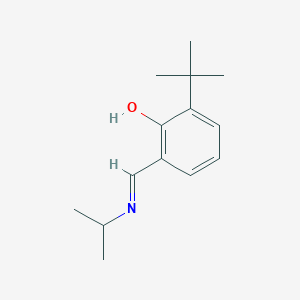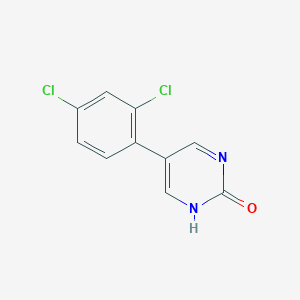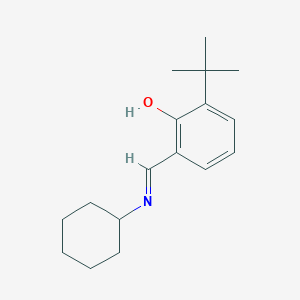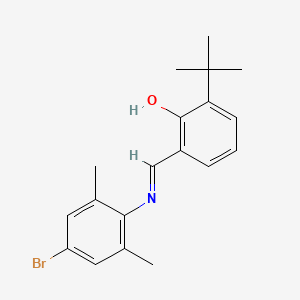
N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline, commonly referred to as TBBS-DMA, is an organic compound used in a variety of scientific research applications. It is a derivative of salicylaldehyde and aniline and is a highly reactive compound with a variety of applications in organic synthesis. TBBS-DMA is a colorless, water-soluble solid that is easily synthesized from commercially available starting materials. It has been used in a variety of research studies, including those involving the synthesis of organic molecules, the study of biochemical and physiological effects, and the development of new laboratory experiments.
Aplicaciones Científicas De Investigación
TBBS-DMA has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, including those used in drug design and development. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs on the body. Additionally, TBBS-DMA has been used to develop new laboratory experiments, such as those involving the synthesis of complex organic molecules.
Mecanismo De Acción
TBBS-DMA is a highly reactive compound and its mechanism of action is complex. It is believed to undergo a series of reactions, including nucleophilic substitution, addition-elimination, and cyclization reactions. These reactions are believed to give rise to the formation of new molecules, which can then be used in the synthesis of organic molecules.
Biochemical and Physiological Effects
TBBS-DMA has been studied for its biochemical and physiological effects. It has been found to have a variety of effects on the body, including the inhibition of enzyme activity, the inhibition of cell proliferation, and the inhibition of inflammation. Additionally, TBBS-DMA has been found to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TBBS-DMA in laboratory experiments has several advantages. It is a highly reactive compound and can be easily synthesized from commercially available starting materials. Additionally, it is water-soluble and can be used in a variety of solvents. However, it is important to note that TBBS-DMA is a highly toxic compound and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of TBBS-DMA in scientific research. It could be used in the synthesis of more complex organic molecules, such as those used in drug design and development. Additionally, it could be used to study the biochemical and physiological effects of drugs on the body. Additionally, TBBS-DMA could be used to develop new laboratory experiments, such as those involving the synthesis of complex organic molecules. Finally, TBBS-DMA could be used to study the effects of oxidative stress and inflammation on the body.
Métodos De Síntesis
TBBS-DMA is synthesized by a reaction between 3-tert-butylsalicylaldehyde and 4-bromo-2,6-dimethylaniline. This reaction is carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-100°C. The reaction is generally complete within 2-3 hours, and the product is isolated by crystallization or recrystallization.
Propiedades
IUPAC Name |
2-[(4-bromo-2,6-dimethylphenyl)iminomethyl]-6-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO/c1-12-9-15(20)10-13(2)17(12)21-11-14-7-6-8-16(18(14)22)19(3,4)5/h6-11,22H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWSJSGCSZEOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=CC2=C(C(=CC=C2)C(C)(C)C)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

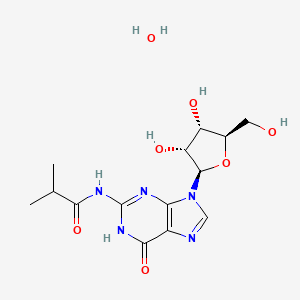



![2-(Benzo[d]thiazol-2-yl)-6-bromophenol](/img/structure/B6299869.png)

![2-[(3,5-Dichloro-4-pyridyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6299898.png)
